N-(3,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a fluorophenyl group, and a methanesulfonyl group. Its distinct molecular configuration makes it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step usually involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.
Attachment of the Methanesulfonyl Group: This is commonly done using sulfonyl chlorides in the presence of a base to facilitate the sulfonylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch Reactors: For precise control over reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different oxidation states.
Reduction: Involving the reduction of functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Such as dichloromethane, ethanol, and water, depending on the reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in various substituted derivatives of the original compound.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. This compound can:
Bind to Receptors: Modulating their activity and influencing cellular responses.
Inhibit Enzymes: Affecting metabolic pathways and biochemical reactions.
Alter Membrane Properties: Impacting cell signaling and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-DIMETHYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- **N-(3,5-DIMETHYLPHENYL)-1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- **N-(3,5-DIMETHYLPHENYL)-1-[(4-IODOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3,5-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific fluorine substitution, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its halogenated analogs.
Properties
Molecular Formula |
C21H25FN2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-15-11-16(2)13-20(12-15)23-21(25)18-7-9-24(10-8-18)28(26,27)14-17-3-5-19(22)6-4-17/h3-6,11-13,18H,7-10,14H2,1-2H3,(H,23,25) |
InChI Key |
VFZJKQOLPQWOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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